4-(Benzenesulfonyl)-2-methylbutan-2-ol
Description
4-(Benzenesulfonyl)-2-methylbutan-2-ol is a tertiary alcohol derivative featuring a benzenesulfonyl substituent at the fourth carbon of a branched butanol backbone. The benzenesulfonyl group (C₆H₅SO₂–) is electron-withdrawing, influencing the compound’s polarity and reactivity.
Properties
CAS No. |
83872-56-4 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H16O3S/c1-11(2,12)8-9-15(13,14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
IYWQJVMVXOZFIG-UHFFFAOYSA-N |
SMILES |
CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural and inferred properties of 4-(Benzenesulfonyl)-2-methylbutan-2-ol with related compounds from the evidence:
*Molecular weights estimated based on structural formulas.
Key Differences and Implications
Polarity and Solubility: The benzenesulfonyl group in the target compound enhances polarity compared to benzyl ethers (e.g., compound in ), improving solubility in polar solvents like DMSO or methanol. In contrast, perfluorinated sulfonates () exhibit extreme hydrophobicity due to fluorinated chains, making them suitable for non-aqueous applications.
Reactivity :
- The sulfonyl group in 4-(Benzenesulfonyl)-2-methylbutan-2-ol can act as a leaving group or participate in nucleophilic substitutions, unlike the ether linkages in .
- Perfluorinated sulfonates () are chemically inert, limiting their reactivity but enhancing environmental persistence.
Biological Activity :
- The antipsychotic activity of the benzazepine derivative () highlights the pharmacological relevance of benzenesulfonyl groups when integrated into complex heterocycles. The target compound’s simpler structure may lack such specificity but could serve as a precursor in drug synthesis.
- The enantiomeric purity of the compound in (R-configuration) underscores the importance of stereochemistry in CNS drug design, a factor less explored in the target compound.
In contrast, perfluorinated analogs () are industrially significant for their surfactant properties.
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